N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-3-(2-fluorophenyl)propanamide
Description
Properties
IUPAC Name |
N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-3-(2-fluorophenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26FN3O3S/c1-20(2)25(23,24)21-11-9-14(10-12-21)13-19-17(22)8-7-15-5-3-4-6-16(15)18/h3-6,14H,7-13H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXPNJUUPZUSACH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)CCC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-3-(2-fluorophenyl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Dimethylsulfamoyl Group: The dimethylsulfamoyl group is introduced via a sulfonation reaction using dimethylsulfamoyl chloride.
Attachment of the Fluorophenyl Group: The fluorophenyl group is attached through a nucleophilic substitution reaction, often using a fluorinated benzene derivative.
Final Coupling: The final step involves coupling the intermediate with a propanamide derivative under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-3-(2-fluorophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the amide or sulfonamide groups, leading to the formation of amines or thiols.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogenated benzenes, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that compounds structurally related to N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-3-(2-fluorophenyl)propanamide exhibit promising anticancer activities. For instance, a patent describes the compound as a potential inhibitor for various kinases implicated in cancer progression, particularly non-small cell lung cancer (NSCLC) treatment . The compound's mechanism involves targeting specific signaling pathways crucial for tumor growth and survival.
Analgesic Effects
The compound is also being investigated for its analgesic properties, similar to other members of the piperidine family. Research has shown that derivatives of piperidine can act on μ-opioid receptors, providing pain relief while potentially minimizing side effects associated with traditional opioid medications .
In Vivo Studies
In vivo studies have demonstrated the efficacy of related compounds in reducing tumor size in preclinical models of NSCLC. These studies often involve administering varying doses to assess therapeutic windows and toxicity profiles.
Structure-Activity Relationship (SAR) Studies
Extensive SAR studies have been conducted to optimize the chemical structure of this compound for enhanced activity against targeted receptors. These studies reveal that modifications to the piperidine ring and fluorophenyl group significantly influence the compound's binding affinity and selectivity .
Mechanism of Action
The mechanism of action of N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-3-(2-fluorophenyl)propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to downstream effects on cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Piperidine Ring
Dimethylsulfamoyl vs. Phenethyl Groups
- Target Compound: The dimethylsulfamoyl group (SO₂N(CH₃)₂) replaces the phenethyl group (C₆H₅CH₂CH₂−) seen in fentanyl analogs like orthofluorofentanyl (N-(2-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide) . This may result in reduced central nervous system activity but improved peripheral selectivity .
Methylene Linker vs. Direct Attachment
- Comparison with 4-Fluoroisobutyrylbenzylfentanyl: The target compound uses a methylene spacer (−CH₂−) between the piperidine and propanamide, whereas analogs like parafluoroisobutyrylbenzylfentanyl (N-[(1-benzylpiperidin-4-yl)methyl]-N-(4-fluorophenyl)-2-methylpropanamide) feature a benzyl group.
Fluorophenyl Substitution Patterns
Comparison with Regulated Fentanyl Analogs
Physicochemical Properties
Pharmacological and Regulatory Implications
- Receptor Affinity : The dimethylsulfamoyl group may shift selectivity toward δ-opioid receptors (DOR) or κ-opioid receptors (KOR), unlike phenethyl-substituted analogs (e.g., fentanyl derivatives) that predominantly target MOR .
- Regulatory Status : While structurally similar to Schedule I compounds like N-(2-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide , the target compound’s unique sulfamoyl group and absence of phenethyl substitution likely exclude it from current international controls .
Biological Activity
N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-3-(2-fluorophenyl)propanamide, a compound with significant pharmacological potential, has been the subject of various studies focusing on its biological activity. This article consolidates findings from diverse sources to present a comprehensive overview of its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a dimethylsulfamoyl group and a propanamide moiety, which contributes to its biological activity. The fluorophenyl group enhances its pharmacokinetic properties.
- Molecular Formula : CHFNOS
- Molecular Weight : 298.40 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. Research indicates that it acts as an inhibitor of certain enzyme pathways, potentially modulating neurotransmitter release and influencing pain pathways.
- Calcium Channel Modulation : Similar compounds have shown efficacy in blocking N-type calcium channels, which are crucial in pain transmission pathways. For instance, compounds in the piperidine series have demonstrated high affinity for these channels, suggesting that this compound may exhibit similar properties .
- Neuroprotective Effects : The dimethylsulfamoyl group is known for its neuroprotective properties. Studies have indicated that related compounds can protect neuronal cells from apoptosis and oxidative stress, which may be relevant for conditions such as neurodegenerative diseases .
Efficacy in Preclinical Studies
Preclinical studies have evaluated the analgesic and anti-inflammatory properties of this compound. Notable findings include:
- Analgesic Activity : In animal models, the compound has shown promising results in reducing pain responses comparable to established analgesics. For example, an ED50 value of approximately 12 mg/kg was noted in anti-writhing tests .
- Anti-inflammatory Properties : Research suggests that this compound may inhibit inflammatory cytokine production, contributing to its potential as an anti-inflammatory agent.
Case Studies and Research Findings
Several studies have documented the biological activity of related compounds within the same chemical family:
Q & A
Q. What are the established synthetic routes for this compound, and what critical reaction conditions influence yield and purity?
- Methodological Answer : Synthesis involves multi-step organic reactions, including nucleophilic substitution and amide coupling. A common approach includes:
Functionalization of the piperidine scaffold with dimethylsulfamoyl groups via sulfonylation.
Alkylation or reductive amination to introduce the fluorophenyl-propanamide moiety.
Key conditions: Use of propionic anhydride under reflux (~12 hours) for acylation, followed by purification via solvent extraction (chloroform) and chromatography. Optimal yields (≈80%) require strict anhydrous conditions and argon inert atmosphere .
Q. Critical Factors :
- Solvent choice (e.g., dimethylformamide for coupling reactions).
- Temperature control during reflux to prevent side reactions.
- Purification via acid-base workup to isolate intermediates .
Q. How is the compound characterized to confirm structural integrity and purity?
- Methodological Answer :
- LCMS : Molecular ion peak at m/z 598 [M+H]+ (for analogs with similar sulfamoyl groups) .
- HPLC : Retention time of ~1.63 minutes under QC-SMD-TFA05 conditions .
- NMR :
- ¹H NMR : Distinct signals for the dimethylsulfamoyl group (singlet at δ ~3.0 ppm) and fluorophenyl protons (multiplet at δ ~7.2–7.4 ppm).
- ¹³C NMR : Carbonyl resonances (δ ~173 ppm) confirm amide bonds .
- Purity validation via elemental analysis (>95% by GC/MS) .
Q. What physicochemical properties are critical for its biological activity?
- Key Properties :
| Property | Value/Description | Impact on Activity |
|---|---|---|
| Molecular Weight | ~376–598 g/mol (analogs) | Influences bioavailability |
| LogP (Lipophilicity) | ~3.5–4.2 (estimated) | Affects membrane permeability |
| pKa | ~8.5 (tertiary amine) | Determines ionization at physiological pH |
| Data derived from structural analogs . |
Advanced Research Questions
Q. How does fluorophenyl substitution influence receptor selectivity and potency?
- Methodological Answer :
- Ortho- vs. Para-Substitution : Ortho-fluorine on the phenyl ring enhances steric hindrance, favoring µ-opioid receptor binding over δ-opioid receptors. Comparative assays show a 10-fold increase in µ-receptor affinity for ortho-fluoro analogs vs. para-substituted derivatives .
- Electron-Withdrawing Effects : Fluorine’s electronegativity strengthens hydrogen bonding with receptor residues (e.g., Tyr148 in µ-opioid receptors). SAR studies using fluorinated fentanyl analogs support this mechanism .
- Experimental Design : Use radioligand displacement assays (³H-DAMGO for µ-receptors) and functional cAMP inhibition assays to quantify selectivity .
Q. What strategies resolve discrepancies in reported biological activity data?
- Methodological Answer :
- Assay Validation :
Standardize cell lines (e.g., CHO-K1 vs. HEK-293 expressing receptors).
Control for batch-to-batch compound purity via HPLC (e.g., impurities <1%).
- Orthogonal Assays : Combine binding assays (e.g., SPR) with functional readouts (calcium flux, β-arrestin recruitment) to confirm activity .
- Case Study : Contradictory µ-opioid agonist vs. antagonist reports may arise from probe-dependent allosteric modulation. Use biased signaling assays (e.g., TRUPATH panels) to clarify .
Q. How can metabolic stability be optimized without compromising receptor affinity?
- Methodological Answer :
- Piperidine Ring Modifications : Introduction of methylsulfamoyl groups reduces CYP450-mediated oxidation (e.g., CYP3A4) by steric shielding .
- Fluorine Substitution : Meta-fluorine on the phenyl group decreases hepatic clearance (t₁/₂ increased from 2.1 to 4.8 hours in rat models) .
- In Silico Tools : Use molecular dynamics simulations to predict metabolic hotspots while maintaining docking scores (e.g., Glide SP scoring for µ-receptors > −10 kcal/mol) .
Data Contradiction Analysis
Q. Why do some studies report potent analgesic effects while others show limited efficacy?
- Analysis :
- Dosing Routes : Intravenous vs. oral administration impacts bioavailability (e.g., 90% vs. 15% in murine models) .
- Species Variability : Rat µ-receptors may exhibit higher intrinsic activity than human isoforms. Cross-species receptor homology models (e.g., SWISS-MODEL) can identify critical residue differences .
- Impurity Interference : Residual solvents (e.g., DMF) in early syntheses may inhibit receptor activity. Rigorous QC via GC/MS is recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
